(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
Dual and/or Selective DNA-PK and PI3K Inhibition
Compounds with 2-morpholino-substituted-benzoxazine structures, including variants of the specified chemical, have been investigated for their inhibitory activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). These compounds exhibit potent and selective DNA-PK activity over PI3K, making them relevant for research into cancer therapeutics due to the role of DNA-PK in DNA repair processes and PI3K in cell growth and survival (Morrison et al., 2014).
Synthesis of Pyrrolo[2,1-c][1,4]oxazine Derivatives
The reaction of specific morpholino compounds with oxalyl chloride has been employed to synthesize pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones, showcasing the chemical versatility of morpholino-containing compounds in heterocyclic chemistry and their potential for further functionalization (Tret’yakov et al., 2020).
Anti-platelet and DNA-PK Inhibition Activities
Research on 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones has demonstrated significant anti-platelet activity and DNA-PK inhibition. These findings suggest the therapeutic potential of such compounds in preventing blood clot formation and in cancer treatment, where DNA-PK plays a critical role in the DNA damage response (Ihmaid et al., 2012).
Adduct Formation with Heterocyclic Amines
Studies on bis(xylene-dithiocarboxylate)oxovanadiuum(IV) and its adducts with various amines, including morpholine and piperazine, have contributed to understanding the interaction between metal complexes and organic bases. Such research informs the development of coordination compounds with potential applications in catalysis, material science, and as bioactive molecules (Villarejo et al., 1992).
Properties
IUPAC Name |
(2Z)-8-(2-morpholin-4-ylethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-17-3-4-19-18(22(17)29-20(21)12-16-2-1-5-23-13-16)14-25(15-28-19)7-6-24-8-10-27-11-9-24/h1-5,12-13H,6-11,14-15H2/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRMBYCXIUGTEA-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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